Moderate vs. High Potency in Apoptosis Studies
In a direct in vitro assay against recombinant human caspase-3, Z-Ile-NH2 exhibits an IC50 of 15.35 µM, which is markedly less potent than the broad-spectrum, irreversible inhibitor Q-VD-OPh (IC50 = 0.025 µM) and the specific caspase-3 inhibitor Z-DEVD-FMK (IC50 = 0.13 µM) [1][2]. This 614-fold difference in potency between Z-Ile-NH2 and Q-VD-OPh, and a 118-fold difference compared to Z-DEVD-FMK, is not a deficiency but a functional characteristic. It enables researchers to achieve partial caspase-3 inhibition, allowing for the study of sub-lethal apoptotic signaling events or the fine-tuning of cellular responses that would be impossible with near-complete enzyme inactivation by more potent inhibitors [3].
| Evidence Dimension | In vitro inhibitory potency against human caspase-3 (IC50) |
|---|---|
| Target Compound Data | 15.35 µM |
| Comparator Or Baseline | Q-VD-OPh (0.025 µM); Z-DEVD-FMK (0.13 µM) |
| Quantified Difference | 614-fold less potent than Q-VD-OPh; 118-fold less potent than Z-DEVD-FMK |
| Conditions | Recombinant human caspase-3 in vitro enzymatic assay |
Why This Matters
This moderate potency provides a distinct scientific advantage over high-potency inhibitors by enabling partial inhibition and graded response studies, which are critical for dissecting complex apoptotic pathways without triggering complete cell death.
- [1] TargetMine. Activity Report: Z-Ile-NH2 (CHEMBL191877). In vitro inhibitory concentration against human caspase-3. ChEMBL. (Accessed April 22, 2026). View Source
- [2] Adooq. Q-VD-OPh Datasheet. (Accessed April 22, 2026). View Source
- [3] Class-level inference based on differential potency and known mechanisms of action. View Source
